![molecular formula C13H13N B3055040 7,8,9,10-Tetrahydrophenanthridine CAS No. 62833-92-5](/img/structure/B3055040.png)
7,8,9,10-Tetrahydrophenanthridine
Overview
Description
7,8,9,10-Tetrahydrophenanthridine is a nitrogen heterocyclic compound . It is the basis of DNA-binding fluorescent dyes through intercalation .
Synthesis Analysis
The synthesis of 7,8,9,10-Tetrahydrophenanthridine involves a reaction with cisplatin and AgNO3. The reaction is stirred under protection from light at room temperature. After 16 hours, AgCl precipitate is removed by filtration. The reaction mixture is then concentrated under reduced pressure, and the resulting residue is dissolved in methanol .Molecular Structure Analysis
The molecular formula of 7,8,9,10-Tetrahydrophenanthridine is C13H13N . It contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 Pyridine .Scientific Research Applications
Synthesis and Serotoninergic Agonist Potential
7,8,9,10-Tetrahydrophenanthridine derivatives have been synthesized as analogs of known serotoninergic agonists. These compounds, specifically 8-dipropylamino derivatives, have been evaluated for their affinity to the 5-HT 1A receptor subtype, indicating potential applications in neuroscience and pharmacology related to serotonin activity (Castan & Bigg, 1993).
Antitumor Properties
Various derivatives of 7,8,9,10-tetrahydrobenzo[c]phenanthridin have been prepared and analyzed for their cytotoxicity and antitumor properties. These compounds have shown a relationship between their cytotoxicity and topoisomerase poisoning properties, indicating their potential use in cancer research and treatment (Janin, Croisy, Riou, & Bisagni, 1993).
NAD(P)H Model for Biomimetic Asymmetric Hydrogenation
9,10-Dihydrophenanthridine has been identified as a new and easily regenerable model for NAD(P)H in biomimetic asymmetric hydrogenation. This application is significant in biochemical research, particularly in the study of hydrogenation reactions using hydrogen gas as a terminal reductant (Chen et al., 2012).
Potential in Organic Semiconductors
9,10-Dichlorooctafluoroanthracene, a related compound, has been synthesized and established as a synthon for n-type organic semiconductors. This research suggests potential applications of tetrahydrophenanthridine derivatives in the development of efficient electron transport in solid-state devices (Tannaci, Noji, McBee, & Tilley, 2007).
properties
IUPAC Name |
7,8,9,10-tetrahydrophenanthridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h3-4,7-9H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJFULQWWMMHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397174 | |
Record name | 7,8,9,10-tetrahydrophenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-Tetrahydrophenanthridine | |
CAS RN |
62833-92-5 | |
Record name | 7,8,9,10-tetrahydrophenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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